molecular formula C17H18N2O4S B2719854 Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034552-16-2

Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2719854
CAS No.: 2034552-16-2
M. Wt: 346.4
InChI Key: ILNDCUZUSYGXBT-UHFFFAOYSA-N
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Description

Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex molecule featuring a 6-azaspiro[2.5]octane core, a spirocyclic system comprising a cyclopropane (3-membered) and cyclohexane (6-membered) ring connected via a nitrogen atom. The nitrogen is substituted with a 5-(thiophen-2-yl)isoxazole-3-carbonyl group, while the spiro system bears a methyl ester at position 1. Key functional groups include:

  • Spirocyclic scaffold: Influences molecular rigidity and conformational stability .
  • Isoxazole-thiophene moiety: Contributes to π-π stacking and hydrogen-bonding interactions .
  • Ester group: Impacts solubility and reactivity .

Structural determination of such compounds typically employs SHELX software for crystallographic refinement , with validation via methods outlined by Spek (2009) . Visualization tools like Mercury aid in analyzing packing patterns and intermolecular interactions .

Properties

IUPAC Name

methyl 6-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-22-16(21)11-10-17(11)4-6-19(7-5-17)15(20)12-9-13(23-18-12)14-3-2-8-24-14/h2-3,8-9,11H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNDCUZUSYGXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS Number: 2034552-16-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of 346.4 g/mol. The structure features a spirocyclic framework combined with isoxazole and thiophene moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular Formula C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S
Molecular Weight 346.4 g/mol
CAS Number 2034552-16-2

Anticancer Activity

Recent studies have indicated that compounds containing isoxazole and thiophene rings exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. In particular, the presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance anticancer activity by increasing lipophilicity and improving cellular uptake .
  • Case Study : In a study evaluating several isoxazole derivatives, one compound demonstrated an IC50 value of 2.63 μM against MCF-7 cells, indicating potent anticancer activity . This suggests that modifications to the isoxazole core can lead to enhanced biological efficacy.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties as well. Isoxazole derivatives have been reported to exhibit activity against bacterial strains, including those resistant to conventional antibiotics.

  • Research Findings : A series of studies have focused on the synthesis of isoxazole-based compounds with varying substituents to evaluate their antimicrobial efficacy. Some derivatives showed significant inhibition against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents for treating resistant infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Functional Groups : The thiophene and isoxazole rings play critical roles in determining the pharmacological profile. Modifications at specific positions on these rings can lead to variations in potency and selectivity against target cells.
  • Comparative Analysis : A comparative analysis of various isoxazole derivatives has shown that those with additional electron-withdrawing groups tend to exhibit improved anticancer activity due to enhanced interaction with cellular targets .

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds, including those containing thiophene moieties, exhibit notable antimicrobial properties. Studies show that methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

1.2 Antitumor Activity
Isoxazole derivatives have been explored for their potential as antitumor agents. The compound's ability to modulate signaling pathways involved in cancer cell proliferation has been documented, particularly through its interaction with the Wnt/β-catenin signaling pathway . This suggests that this compound could serve as a lead compound in the development of novel anticancer therapies.

1.3 Neuroprotective Effects
Emerging studies indicate that compounds similar to this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism of action appears to involve antioxidant activity and modulation of neuroinflammatory responses .

Synthetic Applications

2.1 Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic structures. Its unique spirocyclic framework allows for the construction of various derivatives that can be tailored for specific chemical properties or biological activities .

2.2 Photocatalytic Reactions
Recent advancements have highlighted the use of this compound in photocatalytic reactions, facilitating the generation of N-centered radicals essential for creating β-spirocyclic compounds . This application underscores its versatility in synthetic methodologies.

Case Studies and Research Findings

Study Reference Focus Area Findings
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains, indicating potential for antibiotic development.
Antitumor ActivityShowed modulation of Wnt/β-catenin signaling pathways, suggesting application in cancer therapy.
Neuroprotective EffectsIndicated antioxidant properties and potential benefits in neurodegenerative diseases.
Organic SynthesisUtilized as an intermediate for synthesizing complex heterocycles through innovative photocatalytic methods.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic Azaspiro Compounds

Example : Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride (CAS 608140-67-6, )

Property Target Compound Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
Molecular Formula C₁₇H₁₈N₂O₄S C₉H₁₄ClNO₂
Molecular Weight (g/mol) ~358.4 203.67
Key Groups Spiro-N, isoxazole-thiophene, ester Spiro-N, ester, hydrochloride salt
Solubility Likely moderate (ester group) Higher (ionic hydrochloride)
Stability Enhanced by spiro rigidity Reduced due to hygroscopic salt

Isoxazole Derivatives

Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()

Property Target Compound Tetrazole-Thiadiazole Derivative
Heterocycle Isoxazole-thiophene Tetrazole-thiadiazole
Hydrogen Bond Acceptors 4 (O, N, S) 6 (N, O, S)
Aromaticity Moderate (isoxazole, thiophene) High (tetrazole, thiadiazole)
Bioactivity Undocumented Antibacterial (common in cephalosporins)

The thiophene-isoxazole group in the target compound offers fewer hydrogen-bonding sites than tetrazole-thiadiazole systems but may enhance lipophilicity, affecting membrane permeability .

Thiophene-Containing Heterocycles

Example : Thiazol-5-ylmethyl carbamate derivatives ()

Property Target Compound Thiazolylmethyl Carbamate
Heterocycle Thiophene Thiazole
Electronegativity Lower (S in thiophene) Higher (N in thiazole)
π-Stacking Potential Moderate (thiophene) High (thiazole)
Metabolic Stability Likely resistant to oxidation Susceptible to N-dealkylation

The thiophene in the target compound may confer greater metabolic stability compared to thiazole derivatives, though thiazole’s higher electronegativity could improve crystal packing .

Q & A

Q. What synthetic strategies are effective for constructing the 6-azaspiro[2.5]octane core in this compound?

The spirocyclic core can be synthesized via cyclization reactions or ring-closing metathesis. For example, ethyl 6-oxaspiro[2.5]octane-1-carboxylate (a structural analog) is synthesized using multi-step protocols involving cyclopropanation and esterification . Key challenges include controlling stereochemistry and minimizing ring strain. Optimize reaction conditions (e.g., temperature, catalysts like Grubbs catalyst for metathesis) to improve yield .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

  • NMR : The spirocyclic core generates distinct splitting patterns (e.g., geminal protons on cyclopropane at δ 0.5–1.5 ppm). The isoxazole-thiophene moiety shows aromatic protons (δ 6.5–8.5 ppm) .
  • IR : Carbonyl stretches (C=O of ester and amide) appear at ~1700–1750 cm⁻¹.
  • MS : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 385.1 for C₁₈H₂₀N₂O₄S) .

Q. What purification methods are suitable for isolating this compound?

Recrystallization using DMF/acetic acid mixtures (as in ) or column chromatography with silica gel and ethyl acetate/hexane gradients effectively remove byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Advanced Research FAQs

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). Dock the isoxazole-thiophene moiety into hydrophobic pockets and validate predictions with mutagenesis assays. For example, highlights interaction studies using surface plasmon resonance (SPR) to measure binding kinetics .

Q. What contradictory bioactivity data might arise, and how can they be resolved?

Discrepancies in IC₅₀ values across cell-based vs. enzymatic assays may stem from off-target effects or differential membrane permeability. Resolve via:

  • Orthogonal assays : Compare SPR (binding affinity) with cellular viability assays.
  • Metabolic profiling : Assess stability in liver microsomes to rule out rapid degradation .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

Systematically modify substituents and evaluate impacts:

  • Spiro core : Replace 6-aza with oxygen (reduces target affinity by ~50% in analogs) .
  • Isoxazole-thiophene : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metabolic stability . Table 1 : Key SAR Findings from Analogs
ModificationBioactivity ImpactReference
Ethyl ester (vs. methyl)Lower solubility, higher logP
Phenylthio substitution (vs. thiophene)Improved CYP450 resistance

Q. What strategies assess the compound’s stability under physiological conditions?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermal stability : Store at 40°C/75% RH for 4 weeks; analyze by TLC .

Q. How does the compound’s bicyclic structure influence its reactivity in functionalization reactions?

The spiro[2.5]octane core imposes steric hindrance, limiting nucleophilic attacks at the bridgehead. Use bulky protecting groups (e.g., tert-butyl esters) during derivatization. demonstrates successful functionalization of thiophene-isoxazole systems under mild conditions (40°C, 5 h) .

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